2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline
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Overview
Description
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is an aromatic amine compound that features a methoxy group, a methyl group, and a pyrazolylmethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation of Aniline: The aniline derivative, 2-methoxy-5-methylaniline, is alkylated with the pyrazole derivative using a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating biochemical pathways. The pyrazole ring is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylaniline: Lacks the pyrazolylmethyl group, making it less versatile in biological applications.
2-methoxy-5-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl)aniline: Similar structure but with a pyrrole ring instead of a pyrazole ring, leading to different chemical reactivity and biological activity.
Uniqueness
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-12(16-2)11(7-9)13-8-10-5-6-14-15-10/h3-7,13H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOMVGREJXMXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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